molecular formula C16H16FNO2 B256833 N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide

Cat. No. B256833
M. Wt: 273.3 g/mol
InChI Key: WLWOVPQTCPWASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide is a synthesized compound that has gained attention in scientific research due to its potential use in various fields. It is a benzamide derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the medical field.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which play a role in cancer progression and neurodegenerative diseases. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurons, it has been shown to protect against oxidative stress and reduce inflammation. It has also been shown to improve glucose and lipid metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide in lab experiments is its potential use in cancer research, neuroprotection, and drug delivery. It has also been shown to have low toxicity and good bioavailability. However, one limitation is its limited solubility in water, which may affect its use in certain experiments.

Future Directions

There are several future directions for N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for cancer treatment and neuroprotection. Additionally, its potential use in drug delivery systems can be further explored. Finally, its pharmacokinetics and toxicity can be studied to determine its safety and efficacy in clinical trials.
Conclusion:
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide is a synthesized compound that has gained attention in scientific research due to its potential use in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in cancer research, neuroprotection, and drug delivery.

Synthesis Methods

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide is synthesized by reacting 4-fluorobenzoic acid with benzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-benzyl-4-fluorobenzamide. This intermediate is then reacted with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide. The final product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide has been studied for its potential use in various fields, including cancer research, neuroprotection, and drug delivery. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, it has been shown to protect neurons from oxidative stress and reduce inflammation. In drug delivery, it has been used as a carrier for delivering drugs to specific targets, such as cancer cells.

properties

Product Name

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C16H16FNO2/c17-15-8-6-14(7-9-15)16(20)18(10-11-19)12-13-4-2-1-3-5-13/h1-9,19H,10-12H2

InChI Key

WLWOVPQTCPWASP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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